4-(3-(Benzyloxy)phenyl)morpholine
Description
Properties
CAS No. |
26926-56-7 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(3-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C17H19NO2/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)18-9-11-19-12-10-18/h1-8,13H,9-12,14H2 |
InChI Key |
KVPNDGWXWGRZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that derivatives of 4-(3-(benzyloxy)phenyl)morpholine exhibit promising antifungal activity against several pathogenic strains, including:
- Candida albicans
- Aspergillus niger
In one study, specific derivatives showed minimal inhibitory concentrations as low as 5.4 μg/mL against Candida glabrata, suggesting their potential as lead compounds for antifungal drug development .
Inhibition of Monoamine Oxidases
The compound has also been evaluated for its inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B. Certain benzyloxy-substituted chalcones derived from this compound demonstrated potent inhibition with IC50 values as low as 0.067 μM, indicating their potential in treating neurodegenerative diseases such as Parkinson's disease .
Case Study 1: Antifungal Evaluation
A series of compounds derived from this compound were synthesized and tested for antifungal activity. The study revealed that compounds with electron-withdrawing groups exhibited significantly enhanced activity against various fungal strains. The findings support the hypothesis that structural modifications can lead to improved pharmacological profiles .
| Compound | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | Structure A | 5.4 | Active against Candida glabrata |
| Compound B | Structure B | 24.5 | Moderate activity |
Case Study 2: hMAO Inhibition
In another investigation, the inhibitory effects of several benzyloxy chalcones derived from this morpholine were assessed. The results indicated that these compounds not only inhibited hMAO-B effectively but also demonstrated favorable pharmacokinetic properties, including good permeability across the blood-brain barrier (BBB) .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound B10 | 0.067 | 504.791 |
| Compound B15 | 0.12 | 287.600 |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The benzyloxy phenyl-morpholine scaffold is shared among several compounds, with variations in substitution patterns leading to divergent properties:
Key Observations :
- Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (e.g., 4-(4-(benzyloxy)phenyl)morpholine) alters steric and electronic profiles, impacting biological activity. For example, 4-benzyloxy-3-methoxyphenyl derivatives exhibit stronger BChE inhibition than 3- or 4-substituted analogs, likely due to enhanced interactions with enzyme active sites .
- Functional Group Effects : Methoxy groups (e.g., in 4-benzyloxy-3-methoxyphenyl derivatives) improve binding to cholinesterases, while trifluoromethyl groups (e.g., 4-(4-(trifluoromethyl)phenyl)morpholine) may enhance metabolic stability .
Preparation Methods
Benzyloxy Group Formation
The foundational step in synthesizing 4-(3-(benzyloxy)phenyl)morpholine involves introducing the benzyloxy (-OCH₂C₆H₅) substituent to a phenolic precursor. A typical protocol involves reacting 3-hydroxyphenol with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 6–8 hours. This Williamson ether synthesis achieves 70–75% yield under anhydrous conditions, with excess benzyl bromide (1.2–1.5 equivalents) driving the reaction to completion.
Morpholine Cyclization
The benzyloxy-substituted phenol intermediate undergoes cyclization with morpholine precursors. One established route employs N-chloroethylmorpholine hydrochloride, which reacts with the phenolic intermediate in ethanol under reflux (78°C) for 12–15 hours. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-donating benzyloxy group, to form the morpholine ring. Yields range from 65–70%, with residual starting materials removed via aqueous workup.
Optimized Synthetic Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation (20–40 kHz) significantly enhances reaction rates and yields. For instance, benzyloxy group formation under ultrasound reduces reaction time to 2–3 hours (vs. 6–8 hours conventionally) and improves yields to 85–90%. Similarly, cyclization with morpholine derivatives achieves 82–89% yield in 4–5 hours, attributed to improved mass transfer and cavitation effects.
Catalytic Hydrogenation
Palladium on carbon (Pd/C, 5–10 wt%) enables selective hydrogenation of nitro intermediates during benzyloxy group installation. For example, reducing 3-nitro-4-benzyloxyphenol to the corresponding amine under H₂ (1–3 atm) in ethanol at 50°C achieves >95% conversion. This method avoids stoichiometric reducing agents and simplifies purification.
Reaction Conditions and Parameters
Solvent Effects
Solvent polarity critically influences reaction efficiency:
-
Polar aprotic solvents (DMF, DMSO) : Accelerate benzyloxy group formation but may require higher temperatures (100–120°C) for cyclization.
-
Ethereal solvents (THF, dioxane) : Favor morpholine cyclization at lower temperatures (60–70°C) but slow benzyloxy installation.
-
Ethanol/water mixtures : Enable one-pot syntheses with 75–80% overall yield but necessitate careful pH control.
Temperature and Time Optimization
| Reaction Step | Optimal Temperature | Time | Yield (%) |
|---|---|---|---|
| Benzyloxy formation | 80–90°C | 6–8 h | 70–75 |
| Cyclization | 78°C | 12–15 h | 65–70 |
| Ultrasound-assisted | 50–60°C | 2–3 h | 85–90 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate this compound with >98% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms structural integrity.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 6.95–6.80 (m, 3H, aromatic), 4.95 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, morpholine).
Industrial-Scale Production
Batch vs. Continuous Processes
Cost Considerations
| Component | Cost per kg (USD) |
|---|---|
| Benzyl bromide | 120–150 |
| Palladium catalyst | 500–600 |
| Ethanol (solvent) | 10–15 |
Q & A
Q. What are the common synthetic routes for preparing 4-(3-(Benzyloxy)phenyl)morpholine, and what key reaction steps are involved?
The synthesis typically involves substitution reactions at the phenyl ring. For example, morpholine can be introduced via nucleophilic aromatic substitution (SNAr) using precursors like 3-(benzyloxy)halobenzene. Reduction of nitro intermediates (e.g., using H₂/Pd-C) and protection/deprotection of functional groups (e.g., benzyloxy groups) are critical steps. A multi-step approach involving substitution, reduction, and carbamate formation has been reported for analogous morpholine derivatives, yielding total efficiencies of ~73% .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and morpholine ring integrity. For example, aromatic protons near the benzyloxy group resonate at δ ~6.8–7.5 ppm, while morpholine protons appear as distinct multiplets .
- HPLC : For purity analysis (>97% purity achievable via gradient elution with C18 columns) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).
Q. What are the typical purification methods for this compound, and how do they affect yield and purity?
Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating intermediates. Recrystallization from ethanol or acetone can achieve high purity (>97%) . However, polar by-products may require preparative HPLC, which can reduce yields by 5–10% depending on scale .
Advanced Research Questions
Q. How can researchers optimize the substitution reaction at the phenyl ring to minimize by-products?
Key strategies include:
- Catalyst Selection : Use of CuI or Pd catalysts for SNAr reactions to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates but may require post-reaction dilution to prevent side reactions .
- Temperature Control : Reactions at 80–100°C balance speed and selectivity, reducing dimerization or over-substitution .
Q. What strategies resolve contradictory crystallographic data for this compound derivatives?
Contradictions in unit cell parameters or bond angles can arise from twinning or poor crystal quality. Solutions include:
- High-Resolution Data Collection : Using synchrotron radiation for better resolution (<0.8 Å).
- Software Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter adjustment) can resolve overlapping reflections .
- Alternative Space Groups : Testing lower-symmetry space groups (e.g., P2₁ vs. P2₁/c) to improve R-factors .
Q. How does the benzyloxy group influence the reactivity of the morpholine ring in further modifications?
The benzyloxy group’s electron-donating effects activate the phenyl ring for electrophilic substitution but may sterically hinder access to the morpholine nitrogen. For example, alkylation of the morpholine ring requires bulky bases (e.g., DBU) to deprotonate the nitrogen without cleaving the benzyloxy group .
Q. What experimental approaches assess the stability of this compound under various storage conditions?
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
- Light Exposure Tests : UV-vis spectroscopy tracks photooxidation of the benzyloxy group (λmax ~270 nm) .
- pH Stability : Buffered solutions (pH 1–13) can identify hydrolysis-prone functional groups (e.g., benzyloxy cleavage in acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
